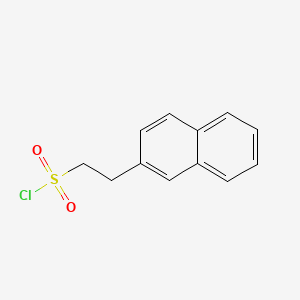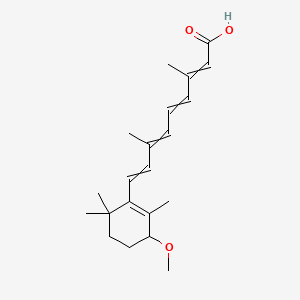
4-甲氧基维甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy Retinoic Acid, also known as (±)-4-Methoxyretinoic Acid, is an impurity contained in samples of all trans-retinoic acid . It has a molecular weight of 330.46 and a molecular formula of C21H30O3 . It is structurally related to vitamin A and is considered an active metabolite of retinol .
Molecular Structure Analysis
The IUPAC name for 4-Methoxy Retinoic Acid is (2 E ,4 E ,6 E ,8 E )-9- (3-methoxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid . The InChI and SMILES strings provide a detailed description of the molecule’s structure .
科学研究应用
维甲酸类化合物的抗肿瘤活性
研究表明,包括4-甲氧基维甲酸在内的维甲酸类化合物在癌症治疗中发挥着至关重要的作用。维甲酸类化合物能够诱导各种肿瘤细胞系的分化和/或生长抑制。它们的作用是通过特定的核受体,尤其是维甲酸受体(RARs)介导的基因表达变化而实现的。临床研究观察到维甲酸类化合物治疗对急性早幼粒细胞白血病(APL)、皮肤T细胞恶性肿瘤和其他皮肤癌患者产生显著的反应。13-顺式维甲酸与干扰素α的联合治疗也在鳞状细胞癌患者中产生了高的客观反应率。这凸显了有必要进行有针对性的临床试验,以界定对维甲酸类治疗响应的肿瘤谱,并进一步了解与治疗反应相关的生物学机制(Smith et al., 1992)。
维甲酸类化合物在癌症预防中的潜力
国际癌症研究机构(IARC)评估了几种维甲酸类化合物在癌症预防中的潜力。虽然一些维甲酸类化合物因毒性或无效而被认为不适合化学预防,但其他一些显示出潜力。例如,9-顺式维甲酸显示出潜力,但需要进一步数据来确认。这一全面的回顾强调了维甲酸类化合物在癌症预防中的微妙作用,突出了需要进一步研究以澄清其疗效和安全性(Miller et al., 2000)。
维甲酸类化合物在皮肤病学和痤疮治疗中的作用
维甲酸类化合物已被广泛研究,用于通过调节皮脂细胞的基因表达、减少炎症和影响皮脂分泌等机制来治疗痤疮。对13-顺式维甲酸转化为全反式维甲酸及其对与痤疮相关的炎症的影响的回顾突显了维甲酸类化合物在皮肤病学应用中的潜力,超越了其传统用途,为未来痤疮疗法提供了见解(Zouboulis, 2001)。
在生殖技术中的作用
在体外卵母细胞成熟期间补充维甲酸显示出增强家畜胚胎发育的潜力。将维甲酸添加到卵母细胞成熟培养基中,由于其抗氧化性和抗凋亡作用,改善了各种发育指标,如核卵母细胞成熟率和胚胎发育,这表明维甲酸在改善不同物种的辅助生殖技术中的潜在用途(Abdelnour et al., 2019)。
作用机制
Target of Action
4-Methoxy Retinoic Acid, like other retinoids, primarily targets the Retinoic Acid Receptors (RARs) . These receptors are nuclear receptors that play a critical role in regulating cellular proliferation, development, and differentiation in response to endogenous retinoids .
Mode of Action
4-Methoxy Retinoic Acid interacts with its targets, the RARs, by binding to them . This binding leads to a conformational change in the RARs, allowing the release of corepressors and recruitment of coactivators . This results in the transcriptional activation of target genes via specific Retinoic Acid Response Elements .
Biochemical Pathways
The biochemical pathways affected by 4-Methoxy Retinoic Acid involve the metabolism of Vitamin A to Retinoic Acid (RA) and further oxidation of RA . The enzymes that metabolize Vitamin A to RA and the cytochrome P450 Cyp26 family of enzymes that further oxidize RA are key components of these pathways .
Pharmacokinetics
ATRA is absorbed rapidly into plasma after oral dosing and exhibits a terminal half-life of 13-16 hours . The major metabolites of ATRA in humans are 4-hydroxy- and 4-oxo-retinoic acid .
Result of Action
The molecular and cellular effects of 4-Methoxy Retinoic Acid’s action involve the regulation of cell differentiation, proliferation, and apoptosis . It also plays a role in the maintenance of hematopoietic stem cell dormancy and the regulation of the expression of Hox genes, which largely affect normal morphogenesis in vertebrates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy Retinoic Acid. For instance, the occurrence of xenobiotic environmental pollutants that interfere with RARs and disrupt the RAR signaling may pose a threat to the health of wild animals and humans . Additionally, climate change and population growth can exacerbate the environmental risks of retinoid signaling disruption .
安全和危害
未来方向
Retinoic acids, including 4-Methoxy Retinoic Acid, have been investigated extensively for their utility in cancer prevention and treatment. Success has been achieved with their use in the treatment of subtypes of leukemia harboring chromosomal translocations . Promising results have been observed in the breast cancer prevention setting, where fenretinide prevention trials have provided a strong rationale for further investigation in young women at high-risk for breast cancer . Ongoing phase 3 randomized trials investigating retinoids in combination with chemotherapy in non-small cell lung cancer aim to definitively characterize the role of retinoids in this tumor type .
属性
IUPAC Name |
9-(3-methoxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-15(8-7-9-16(2)14-20(22)23)10-11-18-17(3)19(24-6)12-13-21(18,4)5/h7-11,14,19H,12-13H2,1-6H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKUSKHEEFFSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724576 |
Source


|
| Record name | 4-Methoxyretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81121-20-2 |
Source


|
| Record name | 4-Methoxyretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


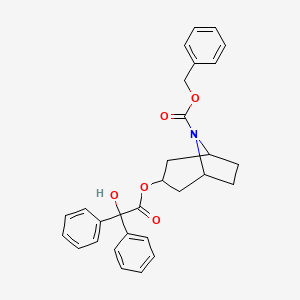




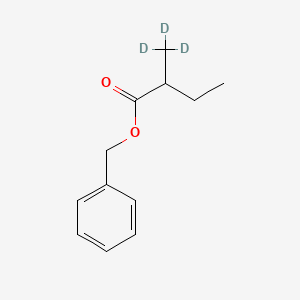

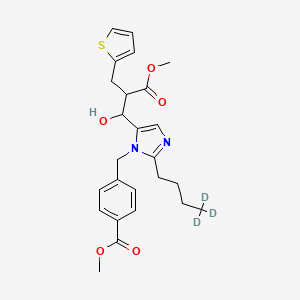
![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)
![(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate](/img/structure/B564552.png)
